molecular formula C25H34N2O4 B13996157 4,4'-(Propane-2,2-diyl)bis{2-[(morpholin-4-yl)methyl]phenol} CAS No. 3541-25-1

4,4'-(Propane-2,2-diyl)bis{2-[(morpholin-4-yl)methyl]phenol}

Cat. No.: B13996157
CAS No.: 3541-25-1
M. Wt: 426.5 g/mol
InChI Key: OIAQCYLABAYJTE-UHFFFAOYSA-N
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Description

Phenol,4,4-(1-methylethylidene)bis[2-(4-morpholinylmethyl)-] is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes phenol groups and morpholine rings, making it a versatile compound in both industrial and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol,4,4-(1-methylethylidene)bis[2-(4-morpholinylmethyl)-] typically involves the reaction of phenol with formaldehyde and morpholine under controlled conditions. The reaction is catalyzed by acidic or basic catalysts, depending on the desired yield and purity. The process involves multiple steps, including condensation and cyclization reactions, to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Phenol,4,4-(1-methylethylidene)bis[2-(4-morpholinylmethyl)-] undergoes various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Various reduced derivatives of the original compound.

    Substitution: Nitro- and halogen-substituted phenol derivatives.

Scientific Research Applications

Phenol,4,4-(1-methylethylidene)bis[2-(4-morpholinylmethyl)-] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol,4,4-(1-methylethylidene)bis[2-(4-morpholinylmethyl)-] involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol groups can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. The morpholine rings can interact with various biological pathways, modulating their function and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: Another compound with phenol groups, used in the production of polycarbonate plastics and epoxy resins.

    Bisphenol S: A similar compound with sulfone groups, used as an alternative to Bisphenol A in various applications.

Uniqueness

Phenol,4,4-(1-methylethylidene)bis[2-(4-morpholinylmethyl)-] is unique due to the presence of morpholine rings, which impart distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

3541-25-1

Molecular Formula

C25H34N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

4-[2-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]propan-2-yl]-2-(morpholin-4-ylmethyl)phenol

InChI

InChI=1S/C25H34N2O4/c1-25(2,21-3-5-23(28)19(15-21)17-26-7-11-30-12-8-26)22-4-6-24(29)20(16-22)18-27-9-13-31-14-10-27/h3-6,15-16,28-29H,7-14,17-18H2,1-2H3

InChI Key

OIAQCYLABAYJTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)O)CN2CCOCC2)C3=CC(=C(C=C3)O)CN4CCOCC4

Origin of Product

United States

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